3-(9H-fluoren-9-yl)-1,1-dimethylurea
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Overview
Description
3-(9H-fluoren-9-yl)-1,1-dimethylurea is a chemical compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a fluorenyl group attached to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-yl)-1,1-dimethylurea typically involves the reaction of 9H-fluorene with dimethylurea under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with dimethylurea in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Saturated fluorenyl derivatives.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(9H-fluoren-9-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the fluorenyl group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-9-yl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it has been shown to interact with dihydrofolate reductase, inhibiting its activity and thereby exerting anticancer effects . The fluorenyl group can also intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethoxycarbonyl derivatives: These compounds share the fluorenyl group but have different functional groups attached, leading to varied properties and applications.
Fluorenone derivatives: Oxidized forms of fluorenyl compounds with distinct chemical and physical properties.
Fluorene-based conjugates: Compounds with fluorenyl groups conjugated to other functional groups, used in optoelectronic applications.
Uniqueness
3-(9H-fluoren-9-yl)-1,1-dimethylurea is unique due to its combination of the fluorenyl group with a dimethylurea moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other fluorenyl derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for scientific research.
Properties
IUPAC Name |
3-(9H-fluoren-9-yl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAUOGRXDRZGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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